molecular formula C18H14O6 B11166538 methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

Cat. No.: B11166538
M. Wt: 326.3 g/mol
InChI Key: MXCJBVTXMZZCPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-oxo-3-phenoxy-4H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its potential antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxy group and chromone backbone make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate

InChI

InChI=1S/C18H14O6/c1-21-17(19)11-22-13-7-8-14-15(9-13)23-10-16(18(14)20)24-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

MXCJBVTXMZZCPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3

Origin of Product

United States

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